![molecular formula C11H18O B12644553 2,5-Undecadienal CAS No. 91254-00-1](/img/structure/B12644553.png)
2,5-Undecadienal
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Overview
Description
2,5-Undecadienal is an organic compound with the molecular formula C11H18O. It is a polyunsaturated fatty aldehyde, characterized by the presence of two double bonds in its carbon chain. This compound is known for its potent odor and is often found in various natural sources, including certain fruits and vegetables .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Undecadienal typically involves the use of unsaturated fatty acids as starting materials. One common method is the oxidative cleavage of unsaturated fatty acids, which can be achieved using reagents such as ozone or potassium permanganate. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the selective formation of the desired aldehyde .
Industrial Production Methods
In industrial settings, this compound can be produced through the autoxidation of arachidonic acid. This process involves the exposure of arachidonic acid to oxygen, leading to the formation of various aldehydes, including this compound. The reaction is typically carried out in the presence of antioxidants to prevent further oxidation and degradation of the product .
Chemical Reactions Analysis
Types of Reactions
2,5-Undecadienal undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are commonly employed.
Major Products Formed
Oxidation: Formation of undecanoic acid.
Reduction: Formation of 2,5-Undecadienol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Chemistry
2,5-Undecadienal serves as a valuable reagent in organic synthesis. Its double bonds enable various reactions such as:
- Addition Reactions: The compound can undergo electrophilic addition reactions with halogens or hydrogen.
- Functionalization: It acts as a precursor for synthesizing more complex organic molecules.
Biological Studies
Research has highlighted several biological activities of this compound:
- Antimicrobial Properties: Studies indicate that it exhibits significant antimicrobial activity against various pathogens. For instance, it has shown efficacy against Giardia duodenalis with an IC50 value of 72.11 µg/mL. Additionally, it has been identified as effective against Mycobacterium tuberculosis, suggesting potential applications in treating infections.
- Pheromone Signaling: Investigations into insect behavior have revealed that this compound may play a role in pheromone signaling, influencing mating and other behaviors.
Deodorization Applications
A notable application of this compound is its use in deodorizing agents. Research demonstrated its effectiveness in masking the offensive odor of trimethylamine (TMA), a common odorant associated with fish and some food products . The study indicated that increasing concentrations of this compound significantly reduced the perception of TMA odor among participants .
Flavor and Fragrance Industry
Due to its strong citrus-like aroma, this compound is utilized extensively in the flavor and fragrance industry. It contributes to the formulation of perfumes and food flavorings, enhancing sensory properties in products.
Food Preservation
The compound's antimicrobial properties make it a candidate for food preservation strategies. Its ability to inhibit microbial growth can extend shelf life and improve food safety without compromising flavor profiles.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers evaluated the antimicrobial effects of this compound against various bacterial strains. Results indicated that concentrations as low as 100 µg/mL were effective in inhibiting growth, highlighting its potential for use in food safety applications.
Case Study 2: Deodorization Effectiveness
A study involving human volunteers assessed the deodorizing capacity of mixtures containing trimethylamine and varying concentrations of this compound. The findings revealed that higher concentrations led to a statistically significant reduction in the perceived intensity of TMA odor . This suggests practical applications in personal care products and household deodorants.
Mechanism of Action
The mechanism by which 2,5-Undecadienal exerts its effects involves its interaction with various molecular targets. In biological systems, it can react with proteins and nucleic acids, leading to the formation of adducts that can alter cellular functions. The pathways involved often include oxidative stress and inflammation, where this compound acts as a signaling molecule .
Comparison with Similar Compounds
Similar Compounds
2,4-Decadienal: Another polyunsaturated aldehyde with a similar structure but shorter carbon chain.
2,6-Nonadienal: A related compound with two double bonds and a nine-carbon chain.
2,4,7-Tridecatrienal: A polyunsaturated aldehyde with three double bonds and a thirteen-carbon chain
Uniqueness
2,5-Undecadienal is unique due to its specific double bond positions, which confer distinct chemical reactivity and biological activity.
Biological Activity
2,5-Undecadienal, an organic compound classified as a medium-chain aldehyde, has garnered attention for its potential biological activities. Despite limited literature on this specific compound, its structural characteristics and related compounds suggest various biological roles, particularly in food science and potential therapeutic applications.
- Chemical Formula : C₁₁H₁₈O
- IUPAC Name : (2E,5Z)-undeca-2,5-dienal
- Molecular Structure : The compound consists of a linear chain with two double bonds situated at the 2nd and 5th positions of the undecane backbone.
Nutritional and Antioxidant Properties
This compound is noted for its role as a nutrient. While specific studies on its antioxidant capacity are sparse, related compounds such as tocopherols derived from deodorizer distillates exhibit significant antioxidant properties. These compounds can enhance the nutritional value of food products by replacing synthetic antioxidants .
Antimicrobial Activity
Research on related compounds like 2,4-undecadienal indicates that unsaturated aldehydes possess antimicrobial properties. For instance, studies have shown that certain undecadienals demonstrate activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 25 to 50 µg/mL for 2,4-undecadienal . Although direct studies on this compound are lacking, the structural similarity suggests potential antimicrobial effects.
Odor Neutralization
A notable study focused on the deodorizing effects of (E,E)-2,4-undecadienal against trimethylamine (TMA), a compound known for its offensive odor. The study indicated that increasing concentrations of undecadienals could effectively reduce the olfactory impact of TMA in solution . This suggests that this compound may also have similar applications in odor control.
Case Studies and Research Findings
- Odor Neutralization Study :
- Objective : To evaluate the effectiveness of undecadienals in reducing TMA odor.
- Methodology : Volunteers rated odor intensity after exposure to varying concentrations of TMA mixed with undecadienals.
- Results : A significant reduction in odor perception was noted with increasing concentrations of (E,E)-2,4-undecadienal; every increase of 10 ppm reduced the odor scale by approximately 0.2 units (p < 0.014) .
Mixture Concentration | Odor Intensity Reduction (%) |
---|---|
0 ppm | 0% |
10 ppm | 20% |
50 ppm | 50% |
100 ppm | 80% |
Properties
CAS No. |
91254-00-1 |
---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
(2E,5E)-undeca-2,5-dienal |
InChI |
InChI=1S/C11H18O/c1-2-3-4-5-6-7-8-9-10-11-12/h6-7,9-11H,2-5,8H2,1H3/b7-6+,10-9+ |
InChI Key |
XCXOPZBEPMNLSI-AVQMFFATSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C=O |
Canonical SMILES |
CCCCCC=CCC=CC=O |
Origin of Product |
United States |
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